3-Chloro-4-methyl-5-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

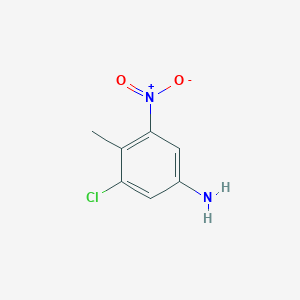

3-Chloro-4-methyl-5-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of anilines, such as 3-Chloro-4-methyl-5-nitroaniline, typically involves several steps . These can include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is crucial, as the end product’s structure is determined by the directing group used .Molecular Structure Analysis

The InChI code for 3-Chloro-4-methyl-5-nitroaniline is 1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .科学的研究の応用

Synthesis and Chemical Studies

Synthesis of Photoaffinity Probes : A study by Lamotte et al. (1994) discusses the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, starting from commercial 4-chloro-3-nitroaniline, which is a key component in creating photoaffinity probes for biological studies. This demonstrates the utility of 3-chloro-4-methyl-5-nitroaniline in complex chemical syntheses (Lamotte et al., 1994).

Crystal Structure Analysis : Research by Medviediev and Daszkiewicz (2021) explored the crystal structures of salts derived from nitroaniline compounds, including 3-chloro-4-methyl-5-nitroaniline. They focused on understanding the intermolecular interactions and hydrogen-bonding patterns in these structures, which is vital for the development of new materials and pharmaceuticals (Medviediev & Daszkiewicz, 2021).

Environmental and Biological Applications

Biodegradation Studies : Duc (2019) investigated the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains. This research is significant for understanding how compounds like 3-chloro-4-methyl-5-nitroaniline are broken down in the environment, which is crucial for assessing their environmental impact and potential bioremediation strategies (Duc, 2019).

Metabolic Pathway Elucidation : A study by Khan et al. (2013) provided insights into the metabolic pathways of 2-chloro-4-nitroaniline degradation by Rhodococcus sp. under aerobic conditions. This kind of research helps in understanding the biotransformation of related compounds like 3-chloro-4-methyl-5-nitroaniline in biological systems (Khan et al., 2013).

Safety and Hazards

作用機序

Target of Action

It’s known that nitroanilines, in general, can interact with various biological targets, including proteins, where they can act as a ‘tagging agent’ for free amino groups .

Mode of Action

Nitroanilines typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can alter the structure and function of the target molecules, leading to various downstream effects.

Biochemical Pathways

The conversion of the nitro group to an amine is a key step in the action of nitroanilines . This process can influence various biochemical pathways, particularly those involving protein synthesis and function.

Result of Action

Nitroanilines can potentially alter protein function through their interaction with free amino groups . This could lead to changes in cellular processes and functions.

Action Environment

The action, efficacy, and stability of 3-Chloro-4-methyl-5-nitroaniline can be influenced by various environmental factors. For instance, the rate of reactions involving nitroanilines can be affected by temperature and the presence of other chemical agents . .

特性

IUPAC Name |

3-chloro-4-methyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMMZJRYSNPTMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-5-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。